Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)

10159-79-2 structure
상품 이름:Octahydro-2H-quinolizin-1-yl-methanol
Octahydro-2H-quinolizin-1-yl-methanol 화학적 및 물리적 성질
이름 및 식별자
-
- 2H-Quinolizine-1-methanol,octahydro-
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
- LUPININE
- (+-)-Epilupinin
- (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
- < 14C> -Lupinin
- 1-Epilupinine
- 1-Hydroxymethylchinalisidin
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
- 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
- AC1L6RDW
- DL-1-Epilupinin
- Maybridge1_002482
- octahydroquinolizin-1-yl-methanol
- SureCN914675
- UPCMLD-DP047
- (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
- OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
- (octahydro-1H-quinolizin-1-yl)methanol
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
- CCG-47843
- 10248-30-3
- (hydroxymethyl)octahydro quinolizine
- SR-01000637434-4
- F0451-0451
- SCHEMBL914675
- NSC-168348
- NCGC00095325-03
- BB 0260512
- HMS548I18
- octahydro-1H-quinolizin-1-ylmethanol
- FT-0636646
- 1212428-68-6
- SB45319
- 2H-Quinolizine-1-methanol, octahydro-
- SR-01000637434
- NCGC00095325-01
- DTXSID80871679
- MFCD00017327
- AKOS015840860
- SR-01000637434-1
- 10159-79-2
- FT-0604398
- CERAPP_61140
- EN300-114803
- NCGC00095325-04
- (Octahydro-2H-quinolizin-1-yl)methanol
- SDCCGMLS-0065897.P001
- NSC168348
- PS-3068
- CDS1_000194
- Octahydro-2H-quinolizin-1-ylmethanol #
- DTXSID10304925
- SR-01000637434-3
- 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
- UPCMLD-DP047:001
- DivK1c_001234
- HDVAWXXJVMJBAR-UHFFFAOYSA-N
- Octahydro-2H-quinolizin-1-yl-methanol
-
- MDL: MFCD00017327
- 인치: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
- InChIKey: HDVAWXXJVMJBAR-UHFFFAOYSA-N
- 미소: C1CCN2CCCC(CO)C2C1
계산된 속성
- 정밀분자량: 169.14677
- 동위원소 질량: 169.147
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 149
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 23.5Ų
- 소수점 매개변수 계산 참조값(XlogP): 1.2
실험적 성질
- 밀도: 1.04
- 융해점: 68-70°C
- 비등점: 269-270°C
- 플래시 포인트: 99.1 °C
- 굴절률: 1.525
- PSA: 23.47
- LogP: 1.18110
Octahydro-2H-quinolizin-1-yl-methanol 보안 정보
- 위험물 운송번호:UN 1544
- 위험 범주 코드: 23/24/25
- 보안 지침: 23-36/37/39
-
위험물 표지:
- 위험 용어:R23/24/25
- 위험 등급:IRRITANT
- 보안 용어:S23-36/37/39
Octahydro-2H-quinolizin-1-yl-methanol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | O237028-50mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-114803-0.25g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.25g |
$42.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016809-500mg |
(Octahydro-quinolizin-1-yl)-methanol |
10159-79-2 | 500mg |
3251.0CNY | 2021-07-13 | ||
TRC | O237028-100mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-114803-1.0g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 1.0g |
$98.0 | 2025-03-21 | |
Enamine | EN300-114803-0.05g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.05g |
$23.0 | 2025-03-21 | |
A2B Chem LLC | AA06190-100mg |
(Octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95% | 100mg |
$159.00 | 2024-04-20 | |
abcr | AB144902-250 mg |
Octahydro-2H-quinolizin-1-ylmethanol, 95%; . |
10159-79-2 | 95% | 250mg |
€86.10 | 2023-05-09 | |
Chemenu | CM382567-1g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | CM382567 | 1g |
$292 | 2022-09-04 | |
Key Organics Ltd | PS-3068-10MG |
1-(Hydroxymethyl)octahydro-2H-quinolizine |
10159-79-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
Octahydro-2H-quinolizin-1-yl-methanol 관련 문헌
-
1. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivativesChristopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
-
2. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinineDavid J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
-
3. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
-
4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
-
5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteineW. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol) 관련 제품
- 486-70-4((-)-Lupinine)
- 526-64-7(Trachelanthamidine)
- 749860-71-7([1,4'-Bipiperidine]-3-methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 1704612-17-8(3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 2171708-62-4(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidomethyl}pentanoic acid)
- 845866-66-2(2,5-Diazabicyclo[2.2.1]heptane,2-[(3-chlorophenyl)methyl]-)
- 2223042-85-9(1-cyclopentyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1496512-94-7(methyl 2-amino-3-(2-fluorophenoxy)propanoate)
- 885272-34-4(1H-Indole-7-carbothioamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol

순결:99%/99%
재다:1g/5g
가격 ($):238.0/716.0